An In-depth Technical Guide to 3-Benzyloxetan-3-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Benzyloxetan-3-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Benzyloxetan-3-amine, a compelling building block for researchers, scientists, and drug development professionals. The unique structural combination of a strained oxetane ring, a primary amine, and a benzyl group imparts distinct physicochemical properties and reactivity, making it a valuable scaffold in medicinal chemistry. This document delves into its chemical structure, properties, plausible synthetic routes with detailed experimental protocols, spectroscopic analysis, reactivity, and potential applications, particularly in the realm of central nervous system (CNS) drug discovery. All information is supported by authoritative references to ensure scientific integrity.
Introduction: The Emergence of 3-Benzyloxetan-3-amine in Medicinal Chemistry
The oxetane motif has garnered significant attention in contemporary drug discovery as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1] Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture for novel interactions with biological targets.[2] Specifically, 3-aminooxetanes are recognized as versatile 1,3-amphoteric molecules, possessing both nucleophilic and electrophilic centers, which allows for their use in a variety of annulation reactions to construct complex heterocyclic systems.[3]
3-Benzyloxetan-3-amine, in particular, combines the advantageous properties of the aminooxetane core with a benzyl substituent. The benzyl group is a prevalent pharmacophore in numerous clinically approved drugs, contributing to various biological activities.[4] This guide aims to provide a detailed technical resource on 3-Benzyloxetan-3-amine, empowering researchers to leverage its potential in the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
3-Benzyloxetan-3-amine possesses a unique trifunctional structure, which dictates its chemical behavior and potential applications.
Caption: Chemical structure of 3-Benzyloxetan-3-amine.
The physicochemical properties of 3-Benzyloxetan-3-amine hydrochloride are summarized in the table below. The hydrochloride salt form generally enhances water solubility and crystallinity, which is advantageous for handling and formulation.[5]
| Property | Value | Source(s) |
| IUPAC Name | 3-(benzyl)oxetan-3-amine hydrochloride | N/A |
| CAS Number | 1638763-54-8 | [6] |
| Molecular Formula | C₁₀H₁₄ClNO | [4] |
| Molecular Weight | 199.68 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Predicted: Soluble in water and polar organic solvents | [5] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Synthesis of 3-Benzyloxetan-3-amine Hydrochloride: A Plausible Experimental Protocol
While a specific, peer-reviewed synthesis for 3-Benzyloxetan-3-amine is not widely published, a reliable synthetic route can be extrapolated from established methods for the preparation of 3-substituted-3-aminooxetanes.[7][8] The following multi-step protocol outlines a plausible and efficient pathway.
Caption: Plausible synthetic pathway for 3-Benzyloxetan-3-amine HCl.
Step 1: Synthesis of [3-(Bromomethyl)oxetan-3-yl]methanol
This initial step involves the cyclization of a readily available starting material to form the core oxetane structure.
Materials:
-
2,2-Bis(bromomethyl)propane-1,3-diol
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude [3-(bromomethyl)oxetan-3-yl]methanol.[7]
-
Purify the crude product by column chromatography on silica gel.
Subsequent Steps and Formation of 3-Benzyloxetan-3-amine Hydrochloride
The conversion of [3-(bromomethyl)oxetan-3-yl]methanol to the final product involves a series of standard organic transformations. A plausible sequence is outlined below, drawing from general methodologies for the synthesis of 3-substituted oxetanes.[8]
-
Oxidation: The primary alcohol of [3-(bromomethyl)oxetan-3-yl]methanol is oxidized to the corresponding aldehyde, 3-(bromomethyl)oxetane-3-carbaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Formation of the Benzyl Group and Nitrile Introduction: This is a multi-step process.
-
The aldehyde is reacted with a benzyl Grignard reagent (benzylmagnesium chloride or bromide) to form the corresponding secondary alcohol.
-
This alcohol is then oxidized to the ketone.
-
The ketone is converted to a tosylhydrazone, which is subsequently treated with a cyanide source (e.g., sodium cyanide) to introduce the nitrile group, yielding 3-benzyloxetan-3-carbonitrile.
-
-
Reduction of the Nitrile: The nitrile group is reduced to the primary amine using a potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or alternatively through catalytic hydrogenation.[8]
-
Salt Formation: The resulting 3-Benzyloxetan-3-amine free base is dissolved in a suitable solvent such as diethyl ether, and a solution of hydrogen chloride (HCl) in ether is added to precipitate the hydrochloride salt. The solid is then collected by filtration, washed with cold ether, and dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 8.5-9.0 (broad s, 3H): Protons of the ammonium group (-NH₃⁺).
-
δ 7.3-7.5 (m, 5H): Aromatic protons of the benzyl group.[9]
-
δ 4.5-4.8 (m, 4H): Methylene protons of the oxetane ring. The geminal protons on each carbon of the oxetane ring are diastereotopic and are expected to appear as a complex multiplet, likely two AB quartets.[7]
-
δ 3.0-3.2 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
-
δ 135-138 (C): Quaternary aromatic carbon of the benzyl group attached to the methylene.
-
δ 128-130 (CH): Aromatic carbons of the benzyl group.[9]
-
δ 78-82 (CH₂): Methylene carbons of the oxetane ring.
-
δ 55-60 (C): Quaternary carbon of the oxetane ring attached to the amine and benzyl groups.
-
δ 42-45 (CH₂): Methylene carbon of the benzyl group.[9]
Mass Spectrometry (MS)
The mass spectrum of 3-Benzyloxetan-3-amine is expected to show fragmentation patterns characteristic of benzylamines.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (177.11 g/mol ) may be observed, though it could be weak.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the oxetane ring and the benzyl group, leading to the formation of a stable tropylium ion at m/z 91.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the oxetane ring can also occur.[10]
-
Loss of Small Molecules: Fragmentation of the oxetane ring could lead to the loss of small neutral molecules like ethene or formaldehyde.
-
Reactivity and Applications in Drug Discovery
The chemical reactivity of 3-Benzyloxetan-3-amine is governed by the interplay of its three key functional groups.
-
Nucleophilic Amine: The primary amine is a potent nucleophile and can readily react with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and aldehydes (via reductive amination), allowing for straightforward derivatization.[11]
-
Strained Oxetane Ring: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic conditions.[12] However, 3,3-disubstituted oxetanes generally exhibit greater stability.[1]
-
Amphoteric Nature: As a 3-aminooxetane, it can act as a 1,3-amphiphile, participating in [3+2] annulation reactions to form five-membered heterocyclic rings.[3][13]
These reactivity patterns make 3-Benzyloxetan-3-amine a versatile building block in medicinal chemistry. Its primary application lies in the synthesis of novel compounds for drug discovery, particularly for targets within the central nervous system. The rigid oxetane scaffold can precisely position the benzyl and amino functionalities, which is crucial for specific receptor interactions.[2] The incorporation of the oxetane can also modulate the basicity of the amine, which is a critical parameter for CNS drugs to optimize their volume of distribution and minimize off-target effects.[12]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 3-Benzyloxetan-3-amine hydrochloride.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.
-
Health Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[12] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
3-Benzyloxetan-3-amine is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features offer the potential to fine-tune the physicochemical and pharmacological properties of lead compounds. This technical guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data, and an overview of its reactivity and potential applications. By providing this comprehensive resource, we aim to facilitate the exploration and utilization of this valuable compound in the development of next-generation therapeutics.
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